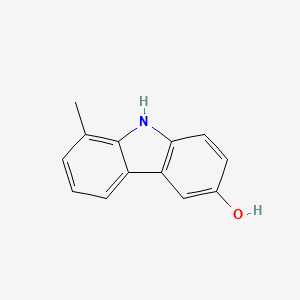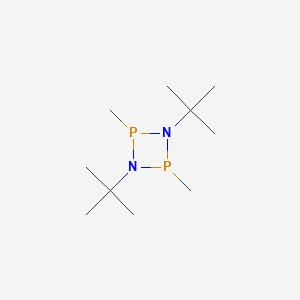
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine is a unique organophosphorus compound characterized by its two phosphorus atoms and a four-membered ring structure. This compound is notable for its steric hindrance due to the presence of bulky tert-butyl groups, which can influence its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine typically involves the reaction of tert-butyl-substituted amines with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphorus compounds. The reaction mixture is usually heated to facilitate the formation of the diazadiphosphetidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also require stringent control of environmental factors to ensure safety and compliance with regulations.
化学反应分析
Types of Reactions
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atoms to lower oxidation states.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine involves its interaction with molecular targets through its phosphorus atoms. The bulky tert-butyl groups can influence the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include coordination with metal ions and interactions with nucleophilic or electrophilic sites on biomolecules.
相似化合物的比较
Similar Compounds
4,4′-Di-tert-butyl-2,2′-dipyridyl: Another compound with bulky tert-butyl groups, used as a ligand in coordination chemistry.
3,3-Dimethyl-1-butene: A compound with similar steric hindrance, used in polymerization reactions.
Uniqueness
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine is unique due to its four-membered ring structure containing two phosphorus atoms, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds.
属性
CAS 编号 |
61152-26-9 |
|---|---|
分子式 |
C10H24N2P2 |
分子量 |
234.26 g/mol |
IUPAC 名称 |
1,3-ditert-butyl-2,4-dimethyl-1,3,2,4-diazadiphosphetidine |
InChI |
InChI=1S/C10H24N2P2/c1-9(2,3)11-13(7)12(14(11)8)10(4,5)6/h1-8H3 |
InChI 键 |
ARULSGIGBNPFAS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1P(N(P1C)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



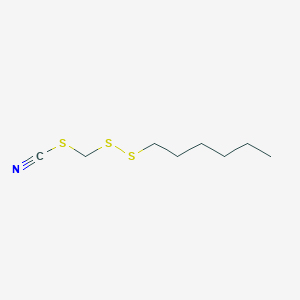
![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)




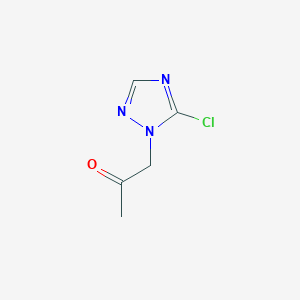
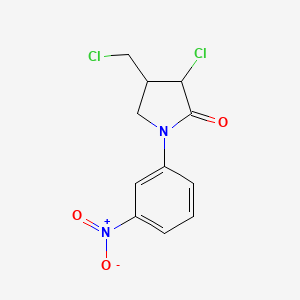
![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)
